But-3-YN-1-YL carbamate
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Overview
Description
“But-3-YN-1-YL carbamate” is a chemical compound that belongs to the carbamate family . Its IUPAC name is methyl 3-butynylcarbamate . The CAS number for this compound is 852104-71-3 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “this compound” or similar carbamates often involves the use of carbonylimidazolide in water with a nucleophile . This provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .Molecular Structure Analysis
The molecular structure of “this compound” is based on the InChI code: 1S/C6H9NO2/c1-3-4-5-7-6(8)9-2/h1H,4-5H2,2H3,(H,7,8) . The molecular weight of this compound is 127.14 .Chemical Reactions Analysis
Carbamates, including “this compound”, can be formed through various chemical reactions. One such reaction involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
CO2 Capture
But-3-YN-1-YL carbamate-related compounds have been explored for their potential in CO2 capture. A study described the synthesis of a new room-temperature ionic liquid, which demonstrated efficiency in capturing CO2, comparable to commercial amine sequestering agents. This ionic liquid reacts reversibly with CO2, forming a carbamate salt and can be recycled for repeated use (Bates et al., 2002).
Crystallography and Molecular Interactions
In crystallography, carbamate derivatives similar to this compound have been synthesized and structurally analyzed. The study highlighted the role of hydrogen bonds in assembling molecules into a three-dimensional architecture, contributing to our understanding of molecular interactions and crystal packing (Das et al., 2016).
Synthesis of Natural Product Intermediates
Research has shown the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, which exhibits cytotoxic activity against various human carcinoma cell lines. This synthesis was achieved from L-Serine through multiple steps, demonstrating the compound's relevance in producing biologically active substances (Tang et al., 2014).
Halogen Bonding in Crystal Structures
Studies on tert-Butyl derivatives related to this compound have revealed insights into halogen bonding involving the carbonyl group. These findings are significant in the field of crystallography and molecular design (Baillargeon et al., 2017).
Chemical Synthesis Techniques
This compound and its derivatives have been involved in various chemical synthesis techniques, such as Cu(I)-catalyzed cycloadditions and the creation of carbamate esters. These studies contribute to the development of new synthetic methodologies in organic chemistry (Pušavec et al., 2014).
Innovative Photocatalysis
Research involving tert-butyl derivatives of this compound has led to the development of innovative photocatalytic methods, enabling new pathways for chemical synthesis under mild conditions (Wang et al., 2022).
Carbamate Stability and Properties
Understanding the stability and properties of carbamates like this compound is crucial in medicinal chemistry. Studies have focused on the properties, synthesis, and applications of carbamates, which are key structural motifs in many drugs (Ghosh & Brindisi, 2015).
Safety and Hazards
“But-3-YN-1-YL carbamate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
But-3-YN-1-YL carbamate is a member of the carbamate family of biocides . The primary targets of carbamates are usually enzymes, receptors, or proteins that play crucial roles in various biological processes . .
Mode of Action
The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . This interaction with its targets can lead to changes in the biological processes controlled by these targets.
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets . .
Pharmacokinetics
Carbamates in general are known for their good chemical and proteolytic stabilities , which can impact their bioavailability.
Result of Action
Carbamates are generally known for their biocidal properties .
Biochemical Analysis
Biochemical Properties
The carbamate functionality of But-3-YN-1-YL carbamate allows it to modulate inter- and intramolecular interactions with target enzymes or receptors . This is mainly due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety
Molecular Mechanism
It is known that carbamates can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
but-3-ynyl carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4-8-5(6)7/h1H,3-4H2,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBKZOWDJYPNQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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